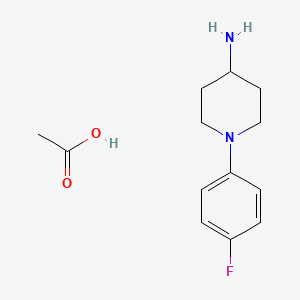

1-(4-Fluorophenyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMQCQUHBXFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599266 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164721-12-4 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stability and Storage Conditions for 1-(4-Fluorophenyl)piperidin-4-amine

This technical guide details the stability profile and storage protocols for 1-(4-Fluorophenyl)piperidin-4-amine , a bifunctional intermediate frequently used in the synthesis of antipsychotics and gastroprokinetic agents.

The guide is structured to address the specific chemical vulnerabilities of the N-aryl piperidine and primary amine moieties.

An In-Depth Technical Guide for Chemical Handling

Executive Summary

1-(4-Fluorophenyl)piperidin-4-amine presents a "dual-threat" stability profile due to its two distinct nitrogen centers: a highly basic primary amine at the C4 position and a nucleophilic, electron-rich aniline-type nitrogen at the N1 position.

Improper storage leads to two primary failure modes: carbamylation (reaction with atmospheric CO₂) and oxidative discoloration (N-oxide formation/aniline oxidation).[1] This guide defines a storage protocol to maintain >98% purity over extended periods.

Physicochemical Profile & Critical Vulnerabilities

To understand the storage requirements, one must first understand the molecular vulnerabilities.[1]

| Feature | Chemical Nature | Stability Implication |

| N1-Position | N-Aryl (Aniline-like) | The 4-fluorophenyl group withdraws some electron density, but the nitrogen remains susceptible to photo-oxidation . This is the primary cause of the compound turning from white/pale yellow to brown/black upon light exposure.[1] |

| C4-Position | Primary Amine (-NH₂) | Highly basic (pKa ≈ 10-11). It is an aggressive nucleophile that will rapidly react with atmospheric CO₂ to form carbamic acid salts (carbamates), appearing as a crust on the material.[1] |

| Physical State | Solid or Viscous Oil | Depending on purity and salt form (Free Base vs. HCl), it may exist as a low-melting solid or oil.[1] The Free Base is significantly less stable than the Hydrochloride salt.[1] |

Degradation Mechanisms

The following Graphviz diagram illustrates the three primary degradation pathways that must be mitigated.

Figure 1: Primary degradation pathways. The C4-amine drives carbamate formation, while the N1-aniline drives oxidative discoloration.[1]

The "Gold Standard" Storage Protocol

Adherence to this protocol is required to guarantee analytical integrity.

A. Primary Storage Conditions

-

Temperature: -20°C (± 5°C) .

-

Reasoning: Low temperature kinetically inhibits the autoxidation of the aniline ring and reduces the rate of CO₂ absorption.[1]

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .[1]

-

Critical: Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid/oil in the vial.[1]

-

-

Container: Amber Glass Vial with a Teflon (PTFE)-lined Screw Cap .

B. Handling Workflow (The "30-Minute Rule")

To prevent condensation and hydrolysis:

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening (approx. 30 mins).

-

Aliquot: Rapidly weigh the required amount. Do not leave the stock vial open.

-

Purge: Backfill the headspace with Argon/Nitrogen before resealing.[1]

-

Seal: Parafilm the cap for long-term storage to prevent gas exchange.[1]

Quality Control & Re-Testing

Before using stored material in critical experiments, validate purity using these checkpoints.

Visual Inspection

-

Pass: White to pale yellow crystalline solid or oil.[1]

-

Fail: Dark brown/black sticky solid (Oxidation).[1]

-

Fail: White crust on the surface of an oil (Carbamate formation).[1]

Analytical Validation (HPLC/NMR)

-

1H NMR (CDCl₃ or DMSO-d₆):

-

HPLC:

Emergency Remediation (Purification)

If the compound has degraded, it can often be salvaged rather than discarded.[1]

Scenario A: Surface Carbonation (White Crust)[1]

-

Dissolve the crude material in Dichloromethane (DCM) . Carbamate salts are often insoluble in DCM.[1]

-

Filter off the white solid.[1]

-

Wash the filtrate with 1M NaOH (to break any remaining salts and ensure Free Base form).[1]

-

Dry over Na₂SO₄ and concentrate.

Scenario B: Oxidation (Dark Color)

-

Dissolve in dilute HCl (1M) .

-

Wash with Ethyl Acetate (extracts non-basic colored impurities).[1]

-

Basify the aqueous layer with NaOH to pH > 12.[1]

-

Extract back into DCM or Ethyl Acetate .[1]

-

Concentrate to recover the purified amine.[1]

Decision Tree for Incoming Shipments

Use this logic flow to determine the immediate processing of new batches.

Figure 2: Triage protocol for incoming material. Free bases require significantly more rigorous protection than salt forms.[1]

References

-

Chemical Safety & Toxicology: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Piperidine derivatives.[1] Retrieved from [Link]

-

Amine Stability Mechanisms: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amine oxidation and carbamylation mechanisms).

-

Fluorinated Piperidine Synthesis: Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on fluorinated piperidine stability). Retrieved from [Link]

Sources

The Strategic Role of 1-(4-Fluorophenyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)piperidin-4-amine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique combination of a conformationally restricted piperidine ring, a strategically positioned basic amine, and a metabolically robust fluorophenyl group provides a powerful platform for the design of potent and selective ligands. This technical guide provides an in-depth analysis of the synthesis, key applications, and structure-activity relationships (SAR) of derivatives incorporating this scaffold. We will explore its critical role in the development of agents targeting the central nervous system (CNS), its utility in oncology and metabolic diseases, and its unfortunate but significant appearance in the synthesis of potent analgesics. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to equip researchers with the knowledge to effectively leverage this valuable building block in contemporary drug discovery.

Introduction: A Scaffold of Growing Significance

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] When combined with a 4-anilinic substitution, it creates a three-dimensional framework that can effectively probe the binding pockets of various biological targets. The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa) of the nearby nitrogen, and improve binding affinity through favorable electrostatic interactions.[2] The 1-(4-Fluorophenyl)piperidin-4-amine core, therefore, represents a highly optimized building block for the development of novel therapeutics.[3]

This guide will dissect the multifaceted role of this scaffold, moving from its fundamental synthesis to its application in diverse therapeutic contexts, providing both the "how" and the "why" for its strategic deployment in drug design.

Synthesis of the 1-(4-Fluorophenyl)piperidin-4-amine Core

The efficient and scalable synthesis of the 1-(4-Fluorophenyl)piperidin-4-amine core is crucial for its widespread use in drug discovery programs. Two primary synthetic strategies have proven to be robust and versatile: Reductive Amination and Buchwald-Hartwig Amination .

Reductive Amination Approach

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. In the context of our target scaffold, this typically involves the reaction of a protected 4-piperidone with 4-fluoroaniline, followed by deprotection. The use of a Boc-protecting group is common due to its stability and ease of removal under acidic conditions.

Caption: Reductive amination pathway to synthesize the target scaffold.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar anilinopiperidines.[2]

-

Imine Formation and Reduction: To a solution of 1-Boc-4-piperidone (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Final Isolation: Stir the mixture at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to yield the desired product, 1-(4-Fluorophenyl)piperidin-4-amine, typically as a salt (e.g., dihydrochloride or trifluoroacetate).[4]

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers an alternative and powerful method for the synthesis of N-aryl piperidines. This approach involves the coupling of a protected 4-aminopiperidine with a fluorinated aryl halide.

Caption: Buchwald-Hartwig amination pathway for scaffold synthesis.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This is a general protocol that may require optimization based on the specific catalyst and ligand system employed.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-amino-1-Boc-piperidine (1.2 eq), 1-fluoro-4-iodobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

-

Reaction Execution: Add anhydrous toluene or dioxane to the flask. Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate by flash column chromatography.

-

Deprotection: Follow the deprotection procedure as described in step 4 of the reductive amination protocol to obtain the final product.

Applications in Medicinal Chemistry

The 1-(4-Fluorophenyl)piperidin-4-amine scaffold has been successfully employed in the design of bioactive molecules across a range of therapeutic areas.

Central Nervous System (CNS) Disorders

The scaffold is particularly prevalent in the development of agents targeting CNS proteins, owing to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters.

-

Dopamine Transporter (DAT) Inhibitors: Atypical dopamine transporter inhibitors are being investigated as potential treatments for psychostimulant use disorders. The 1-(4-fluorophenyl)piperidin-4-amine moiety has been incorporated into a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. In these compounds, the piperidine ring serves as a bioisosteric replacement for a more metabolically labile piperazine ring, leading to improved pharmacokinetic profiles.[5] Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent of the piperidine ring can significantly impact DAT binding affinity and selectivity over the serotonin transporter (SERT).[6][7]

| Compound ID | Modification | DAT Ki (nM) | SERT/DAT Selectivity | Reference |

| Analog A | N-benzyl | 9.2 | 49 | [6] |

| Analog B | N-(2-naphthylmethyl) | 0.7 | 323 | [8] |

| Analog C | N-propyl | 17.6 | - | [8] |

-

Potential for Neurodegenerative Diseases: The modulation of neurotransmitter systems is a key strategy in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The ability of this scaffold to serve as a core for various receptor antagonists and reuptake inhibitors makes it an attractive starting point for the design of novel therapeutics in this area.[9][10]

Oncology

While less common than in CNS applications, the 1-(4-fluorophenyl)piperidin-4-amine scaffold has shown promise in the development of anticancer agents.

-

Aromatase Inhibitors: In the context of hormone-dependent breast cancer, derivatives of 1,3,4-thiadiazole containing a fluorophenyl moiety have been synthesized and evaluated as potential nonsteroidal aromatase inhibitors. These compounds exhibited selective cytotoxicity against estrogen-dependent MCF-7 breast cancer cells, with IC₅₀ values in the low micromolar range.[11][12]

| Compound ID | Modification | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |

| Thiadiazole A2 | 2,4-difluorophenyl | ~52-55 | >100 | [11] |

| Thiadiazole B3 | 4-fluorophenyl | ~52-55 | >100 | [11] |

Metabolic Diseases

-

Farnesoid X Receptor (FXR) Partial Agonists: FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism, making it a target for metabolic dysfunction-associated steatohepatitis (MASH). A novel FXR partial agonist, compound V15, which features a 1-(4-aminophenylacetyl)piperidine scaffold, has demonstrated high potency with an EC₅₀ of 0.67 nM. This compound was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH, highlighting the potential of piperidine-based scaffolds in this therapeutic area.[13]

Analgesics and the Challenge of Fentanyl Analogs

It is crucial to acknowledge that the 4-anilinopiperidine core structure, including the 1-(4-fluorophenyl) variant, is a key precursor in the synthesis of fentanyl and its potent analogs. The N-acylation of 1-(4-Fluorophenyl)piperidin-4-amine is a final step in the illicit synthesis of para-fluorofentanyl. This underscores the potent bioactivity that can be achieved with this scaffold and the importance of its responsible handling and regulation.

Structure-Activity Relationship (SAR) Insights

The versatility of the 1-(4-Fluorophenyl)piperidin-4-amine scaffold lies in its two primary points for chemical modification: the piperidine nitrogen (N1) and the exocyclic amine nitrogen (N4).

Caption: Key modification points on the scaffold.

-

The Fluorophenyl Group: The 4-fluoro substitution generally enhances metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenyl rings. It can also increase binding affinity through favorable interactions with the target protein.

-

The Piperidine Nitrogen (N1): Substitution at this position is a powerful tool for modulating pharmacokinetic properties and introducing additional binding interactions. As seen in the DAT inhibitor examples, varying the substituent at N1 from a simple benzyl group to a larger naphthylmethyl group can dramatically increase binding affinity.

-

The Exocyclic Amine (N4): This nitrogen is a key interaction point, often serving as a hydrogen bond donor or acceptor. Acylation or alkylation at this position is a common strategy to introduce functionalities that can occupy specific pockets within the target protein's binding site, as exemplified by the propionyl group in fentanyl analogs.

Conclusion and Future Perspectives

The 1-(4-fluorophenyl)piperidin-4-amine scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural and physicochemical properties make it a highly valuable building block for developing drugs targeting a wide array of diseases, particularly within the CNS. The synthetic accessibility of this core, primarily through reductive amination and Buchwald-Hartwig coupling, ensures its continued use in drug discovery campaigns.

Future research will likely focus on expanding the application of this scaffold to new therapeutic targets. Its proven ability to generate potent and metabolically stable compounds suggests potential in areas such as oncology, inflammation, and neurodegenerative diseases. As our understanding of disease biology deepens, the rational design of novel derivatives based on this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics. However, the scientific community must also remain vigilant and responsible in light of its use in the synthesis of controlled substances.

References

-

PubChem. (n.d.). N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

-

PubMed. (2025). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-.... Retrieved from [Link]

-

ResearchGate. (2025, August 5). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Retrieved from [Link]

-

ResearchGate. (2025, December 13). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Retrieved from [Link]

-

PubMed. (2026, February 5). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

-

PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

-

PubMed Central. (2024, December 15). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Retrieved from [Link]

-

PubMed. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

PubMed. (n.d.). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

-

PubMed. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (2021, July 6). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2 | Benchchem [benchchem.com]

- 3. Buy N-(4-fluorophenyl)piperidin-4-amine | 38043-08-2 [smolecule.com]

- 4. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 1-(4-Fluorophenyl)piperidin-4-amine

Title: Technical Safety Protocol: Handling and Stabilization of 1-(4-Fluorophenyl)piperidin-4-amine (CAS 6716-40-1)[1][2]

Executive Summary This technical guide outlines the safe handling, storage, and emergency response protocols for 1-(4-Fluorophenyl)piperidin-4-amine (CAS 6716-40-1).[1][2] As a bifunctional pharmacophore containing a primary amine and a fluorinated aryl group, this compound presents specific risks regarding dermal absorption, nucleophilic reactivity, and potential respiratory irritation.[2] This document moves beyond generic "safety data" to provide a mechanism-based handling strategy for researchers in medicinal chemistry and drug development.

Part 1: Physicochemical Profile & Hazard Identification[1][2][3]

Effective safety protocols rely on understanding the molecule's intrinsic reactivity. This compound is not merely a "toxic solid"; it is a reactive building block.[2]

Table 1: Physicochemical & Hazard Profile

| Parameter | Characteristic | Operational Implication |

| Chemical Structure | 4-amino-1-(4-fluorophenyl)piperidine | Dual Reactivity: The primary amine (C4) is nucleophilic; the fluorophenyl group increases lipophilicity.[1][2] |

| Physical State | Solid (Powder/Crystalline) | Risk of dust aerosolization; potential for static charge accumulation during weighing.[2] |

| Basicity (Predicted) | pKa ~10 (Primary Amine) | CO₂ Sensitive: Will rapidly absorb atmospheric CO₂ to form carbamates if left open.[1][2] |

| Lipophilicity | LogP ~ 1.5 - 2.0 (Est.)[1][2] | Dermal Risk: The fluorine substitution enhances skin permeability compared to non-fluorinated analogs. |

| GHS Classification | Acute Tox. 4 (Oral/Dermal) Skin/Eye Irrit. 2/2A | Treat as a potent irritant and potential systemic toxin.[1][2] |

| Structural Alert | Piperidine Core | Structural analogs of piperidines can exhibit neuroactivity; treat with high caution (Precautionary Principle).[2] |

The "Fluorine Effect" on Safety

Researchers must recognize that the para-fluorine atom does not just act as a metabolic blocker; it significantly alters the solvation shell of the molecule.[1] This increases the compound's ability to penetrate lipid bilayers (skin/cell membranes) compared to the un-fluorinated parent amine.[2] Standard latex gloves are insufficient; Nitrile or double-gloving is mandatory. [1][2]

Part 2: Hierarchy of Controls & PPE

The following diagram illustrates the defensive layers required when handling this compound. The primary goal is to prevent the "Dust-to-Lungs" and "Solid-to-Skin" pathways.[1][2]

Caption: Risk mitigation hierarchy prioritizing engineering controls over PPE to prevent exposure to fluorinated amines.

Specific PPE Standards

-

Gloves: Use Nitrile (minimum 0.11 mm / 5 mil thickness) .[2]

-

Respiratory: All solid handling must occur inside a certified chemical fume hood.[2] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.[2]

-

Eyes: Chemical splash goggles (ANSI Z87.[2]1) are preferred over safety glasses due to the basicity of the amine (caustic risk to corneal tissue).[2]

Part 3: Storage, Stability & Reactivity[1][2][4]

The primary amine functionality drives the storage requirements.

The Carbon Dioxide Threat

Primary amines (

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).[2]

-

Temperature: Refrigeration (

) is recommended to slow oxidation and carbamate formation.[1][2] -

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if long-term contact is expected (corrosion risk).[1][2]

Incompatibilities

-

Strong Oxidizers: Risk of exothermic reaction/fire.[2]

-

Acid Chlorides/Anhydrides: Violent reaction generating HCl gas and heat.[2]

-

Acids: Exothermic salt formation.[2]

Part 4: Emergency Response Protocols

In the event of a spill or exposure, immediate, logical action is required.[2] Do not wait for EHS if immediate mitigation is safe.[2]

Caption: Decision matrix for spills. Note: Never dry-sweep amine powders; use wet methods to suppress dust.[1][2]

First Aid Causality

-

Skin Contact: Wash with soap and water for 15 minutes.[2][3] Why? Amines are basic; water dilutes the pH, and soap aids in removing the lipophilic fluorophenyl tail.

-

Eye Contact: Irrigate immediately.[2][3] Do not use neutralization agents (like vinegar) in eyes; thermal injury from the neutralization reaction can worsen damage.[2] Use only saline or water.[2]

Part 5: Waste Disposal & Environmental Stewardship[1][2]

-

Segregation: Dispose of as Hazardous Organic Waste (Basic/Toxic) . Do not mix with acidic waste streams to prevent heat generation.[2]

-

Container Cleaning: Triple rinse empty containers with a solvent (Ethanol or DCM) before disposal.[2] The rinseate must be treated as hazardous waste.

-

Environmental Fate: Fluorinated compounds are often persistent in the environment.[2] Do not discharge into drains.[2][4][5][6][7][8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analogous Structure Safety Data).[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(4-fluorophenyl)piperazine (Class Hazard Data).[1][2][9] Retrieved from [Link][1][2][9]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[2] Retrieved from [Link][1][2]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemos.de [chemos.de]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chameleon Core: A Technical Guide to the Multifaceted Mechanisms of Action of 1-(4-Fluorophenyl)piperidin-4-amine Based Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-fluorophenyl)piperidin-4-amine scaffold represents a privileged core structure in modern medicinal chemistry, giving rise to a remarkable diversity of pharmacological agents with distinct mechanisms of action. The strategic incorporation of a 4-fluorophenyl group onto the piperidine nitrogen often enhances metabolic stability, modulates basicity, and improves ligand-target interactions, making this a highly adaptable template for drug design.[1] This technical guide provides an in-depth exploration of three prominent and mechanistically distinct classes of drugs derived from this versatile core: µ-opioid receptor agonists, atypical dopamine transporter (DAT) inhibitors, and serotonin 5-HT2A receptor inverse agonists. By dissecting the specific molecular interactions, signaling pathways, and key experimental protocols for each class, this document aims to equip researchers and drug development professionals with the foundational knowledge to navigate the complex pharmacology of these compounds and to inform the rational design of future therapeutics.

Part 1: Modulators of the µ-Opioid Receptor System

The 4-anilinopiperidine substructure, a close relative of the 1-(4-fluorophenyl)piperidin-4-amine core, is famously embodied in the potent synthetic opioid, fentanyl, and its numerous analogs.[2] Compounds based on this scaffold can exhibit a range of activities at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), from full agonism to antagonism.[3][4]

Mechanism of Action: µ-Opioid Receptor Agonism

Upon binding of an agonist, such as a fentanyl analog, the µ-opioid receptor undergoes a conformational change. This facilitates the exchange of GDP for GTP on the associated inhibitory G-protein (Gαi/o), leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate downstream effectors to produce the characteristic analgesic and physiological effects of opioids.

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

Caption: µ-Opioid Receptor Agonist Signaling Pathway.

Experimental Protocols

This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

-

Incubation: In a 96-well plate, incubate the cell membranes (50 µ g/well ) with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]Diprenorphine, 0.1–5 nM) and varying concentrations of the test compound.[5]

-

Equilibration: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.[5]

-

Defining Non-specific Binding: In parallel wells, include a high concentration of a known non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO) to determine non-specific binding.[5]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[5][6]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing cell membranes expressing the µ-opioid receptor, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound in an appropriate assay buffer.[4][7]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for G-protein activation and [35S]GTPγS binding.[4]

-

Termination and Separation: Terminate the reaction and separate the bound from free [35S]GTPγS. This is commonly done by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

This behavioral test assesses the central analgesic activity of a compound in rodents.[8][9]

Step-by-Step Methodology:

-

Acclimatization: Acclimatize mice to the testing room and the hot plate apparatus.

-

Baseline Latency: Determine the baseline pain response latency by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C) and recording the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).[10] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At various time points after compound administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. The results are often expressed as the percentage of maximal possible effect (%MPE).

Part 2: Atypical Dopamine Transporter (DAT) Inhibitors

Derivatives of the 1-(4-fluorophenyl)piperidin-4-amine scaffold have been investigated as "atypical" dopamine transporter (DAT) inhibitors.[11][12] Unlike traditional DAT inhibitors like cocaine, which have high abuse potential, atypical inhibitors aim to reduce dopamine reuptake without producing significant psychostimulant effects, making them promising candidates for the treatment of psychostimulant use disorders.[13]

Mechanism of Action: Atypical DAT Inhibition

The dopamine transporter is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. Atypical DAT inhibitors are thought to bind to the DAT and stabilize it in an inward-facing conformation.[14] This is in contrast to cocaine, which is believed to bind to and stabilize the outward-facing conformation of the transporter. By promoting an inward-facing state, atypical inhibitors block dopamine reuptake without inducing the same conformational changes associated with the psychostimulant effects of typical inhibitors.

Caption: 5-HT2A Receptor Inverse Agonism Signaling.

Experimental Protocols

This assay measures the accumulation of IP1, a downstream metabolite of IP3, as a marker of Gq/11 pathway activation. A decrease in basal IP1 levels in the presence of a test compound indicates inverse agonism. [15][16] Step-by-Step Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

-

Cell Stimulation: Incubate the cells with varying concentrations of the test compound in a stimulation buffer, often containing LiCl to inhibit the degradation of IP1. [17]3. Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for IP1 accumulation. [17]4. Cell Lysis: Lyse the cells to release the intracellular contents.

-

IP1 Detection: Measure the concentration of IP1 in the cell lysate. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF). [16]6. Data Analysis: Plot the IP1 levels against the test compound concentration. A dose-dependent decrease in the basal (unstimulated) IP1 level is indicative of inverse agonist activity.

This assay measures the transient increase in intracellular calcium concentration following Gq/11 activation. [18][19] Step-by-Step Methodology:

-

Cell Plating: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate. [20]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. [20]3. Compound Addition and Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to add the test compound to the wells and simultaneously measure the fluorescence intensity over time. [18][20]4. Data Analysis: For inverse agonism, the assay is typically run in the presence of a submaximal concentration of a 5-HT2A agonist. The ability of the test compound to reduce the agonist-induced calcium response is measured. To demonstrate inverse agonism on constitutive activity, a reduction in the basal calcium signal in a highly sensitive system would be required.

Data Summary

| Compound Class | Target | Mechanism of Action | Key In Vitro Assays | Key In Vivo Assays | Therapeutic Potential |

| Opioid Receptor Modulators | µ-Opioid Receptor (GPCR) | Agonism: Gαi/o activation, ↓cAMP, ion channel modulation | Radioligand Binding, [35S]GTPγS Assay | Hot Plate Test, Tail Flick Test | Analgesia |

| Atypical DAT Inhibitors | Dopamine Transporter (DAT) | Inhibition of dopamine reuptake by stabilizing an inward-facing conformation | [3H]Dopamine Uptake Assay, Radioligand Binding | Locomotor Activity Assay | Psychostimulant Use Disorders |

| 5-HT2A Inverse Agonists | Serotonin 5-HT2A Receptor (GPCR) | Reduction of constitutive Gq/11 signaling | IP1 Accumulation Assay, Calcium Mobilization Assay | Prepulse Inhibition, Head-twitch Response | Psychosis, Schizophrenia |

Conclusion

The 1-(4-fluorophenyl)piperidin-4-amine core is a testament to the power of scaffold-based drug discovery. Its ability to serve as a foundation for compounds with such diverse mechanisms of action—from opioid receptor agonism to atypical DAT inhibition and 5-HT2A inverse agonism—highlights its significance in medicinal chemistry. A thorough understanding of the distinct signaling pathways and the application of appropriate in vitro and in vivo assays are paramount for the successful characterization and development of novel therapeutics based on this versatile scaffold. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to explore the full potential of this "chameleon core" in addressing a wide range of unmet medical needs.

References

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

- This reference is not available.

-

Current Protocols in Pharmacology. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79(1), e27. [Link]

-

Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(11), e1493. [Link]

-

Journal of Visualized Experiments. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. JoVE, (201). [Link]

-

Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671. [Link]

-

bioRxiv. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). Journal of Medicinal Chemistry. [Link]

- This reference is not available.

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2021). Journal of Medicinal Chemistry. [Link]

- This reference is not available.

-

Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3403. [Link]

-

SciRP.org. (2012). In-Vivo Models for Management of Pain. [Link]

- This reference is not available.

- This reference is not available.

-

protocols.io. (2022). Behavioral tests in rodents coupled with dopamine signaling manipulations. [Link]

- This reference is not available.

-

Euro-Diagnostica. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

-

Journal of Visualized Experiments. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE, (87), e51214. [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2021). Journal of Medicinal Chemistry. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Experimental Neurology. (1999). Paradoxical Locomotor Behavior of Dopamine D1 Receptor Transgenic Mice. Experimental Neurology, 155(2), 203–214. [Link]

-

Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). Journal of Medicinal Chemistry. [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

- This reference is not available.

- This reference is not available.

-

Wikipedia. (n.d.). Hot plate test. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [Link]

- This reference is not available.

- This reference is not available.

-

Behavioural Pharmacology. (2012). Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease. Behavioural Pharmacology, 23(8), 814–820. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Life Sciences. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(2-3), 129–141. [Link]

Sources

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-Vivo Models for Management of Pain [scirp.org]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection | bioRxiv [biorxiv.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. agilent.com [agilent.com]

- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Fluorophenyl)piperidin-4-amine

Abstract

This document provides a detailed guide for the synthesis of 1-(4-Fluorophenyl)piperidin-4-amine, a crucial building block in medicinal chemistry and drug discovery, notably as a precursor for various pharmacologically active agents.[1] We present two robust and widely applicable synthetic strategies: a classical reductive amination pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, comparative analysis of the routes, and essential quality control measures to ensure the synthesis of a high-purity final product.

Introduction: Significance of 1-(4-Fluorophenyl)piperidin-4-amine

The 1-aryl-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. The specific compound, 1-(4-Fluorophenyl)piperidin-4-amine, is of particular interest due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. Its derivatives have shown promise in various therapeutic areas, acting on targets within the central nervous system. The synthesis of this key intermediate with high purity and yield is a critical first step in the development of novel therapeutics. This document aims to provide a comprehensive and practical guide to its preparation.

Comparative Overview of Synthetic Strategies

Two primary synthetic routes are detailed herein for the preparation of 1-(4-Fluorophenyl)piperidin-4-amine. The choice between these methods will depend on the available starting materials, scalability, and the desired purity profile.

-

Route A: Reductive Amination: This is a classical and cost-effective method involving the reaction of a ketone (N-protected 4-piperidone) with an amine (4-fluoroaniline) in the presence of a reducing agent.[2][3]

-

Route B: Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between an aryl halide and an amine.[4][5][6] This method often offers high yields and excellent functional group tolerance.

The logical workflow for both synthetic routes is depicted below.

Caption: Comparative workflow of Reductive Amination vs. Buchwald-Hartwig Amination.

Detailed Synthesis Protocols

Route A: Reductive Amination

This two-step protocol first involves the formation of the N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate

Caption: Reaction scheme for the reductive amination step.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Boc-4-piperidone | 199.26 | 10.0 | 1.99 g |

| 4-Fluoroaniline | 111.12 | 10.0 | 1.11 g |

| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |

| Glacial Acetic Acid | 60.05 | 10.0 | 0.57 mL |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL |

Protocol:

-

To a 100 mL round-bottom flask, add 1-Boc-4-piperidone (1.99 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

-

Add 4-fluoroaniline (1.11 g, 10.0 mmol) and glacial acetic acid (0.57 mL, 10.0 mmol) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure protected amine.

Step 2: Deprotection to yield 1-(4-Fluorophenyl)piperidin-4-amine

Protocol:

-

Dissolve the purified tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate in dichloromethane (20 mL).

-

Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(4-Fluorophenyl)piperidin-4-amine.

Route B: Buchwald-Hartwig Amination

This protocol involves the direct coupling of a protected aminopiperidine with an aryl halide.

Caption: Buchwald-Hartwig N-arylation reaction scheme.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| tert-Butyl piperidin-4-ylcarbamate | 200.28 | 10.0 | 2.00 g |

| 1-Bromo-4-fluorobenzene | 175.00 | 12.0 | 2.10 g |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 91.6 mg |

| XPhos | 476.65 | 0.2 | 95.3 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |

| Toluene (anhydrous) | 92.14 | - | 50 mL |

Protocol:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl piperidin-4-ylcarbamate (2.00 g, 10.0 mmol), 1-bromo-4-fluorobenzene (2.10 g, 12.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Add anhydrous toluene (50 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1-(4-fluorophenyl)piperidin-4-yl)carbamate.

-

Perform the deprotection as described in Route A, Step 2 to yield the final product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(4-Fluorophenyl)piperidin-4-amine, a comprehensive analytical characterization is essential.[7]

| Analytical Technique | Expected Results | Purpose |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 3.60-3.50 (m, 2H, piperidine-H), 3.10-2.90 (m, 1H, piperidine-H), 2.80-2.60 (m, 2H, piperidine-H), 2.10-1.90 (m, 2H, piperidine-H), 1.60-1.40 (m, 2H, piperidine-H). Note: The amine protons may be broad and their chemical shift can vary. | Confirms the chemical structure and identifies proton environments. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158.5 (d, J=238 Hz), 148.0, 118.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 52.0, 50.0, 34.0. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₅FN₂: 195.1292; found: 195.1295. | Confirms the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity: >98% (detection at 254 nm). A suitable method would utilize a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA).[8] | Quantifies the purity and detects any minor impurities. |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

-

1-(4-Fluorophenyl)piperidin-4-amine and its dihydrochloride salt: Harmful if swallowed and causes skin irritation.[9]

-

4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive.

-

Palladium catalysts: May cause skin sensitization.

-

1,2-Dichloroethane (DCE): Is a carcinogen and is highly flammable.

-

Trifluoroacetic acid (TFA): Is highly corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Kuegler, F., Ermert, J., Kaufholz, P., & Coenen, H. H. (2015). 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. Molecules, 20(1), 470–487. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2025). ResearchGate. [Link]

- Method for preparing 4-Boc-aminopiperidine. (2018).

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules. [Link]

-

Piperidine Synthesis. (1993). Defense Technical Information Center. [Link]

- Method for preparing 4-amino-4-phenylpiperidines. (2004).

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).

-

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). PubChem. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2010). Organic Syntheses. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]

-

4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. (2015). PMC - NIH. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). ResearchGate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

N-Arylation of indoles with 4-[18F]fluoroiodobenzene: synthesis of 18F-labelled [sigma]2 receptor ligands for positron emission. (2004). ElectronicsAndBooks. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2017). ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

4-Aminodiphenyl - Hazardous Substance Fact Sheet. (2007). New Jersey Department of Health. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2007). ResearchGate. [Link]

Sources

- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 2. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Reductive Amination Strategies for 1-(4-Fluorophenyl)piperidin-4-amine

Executive Summary

The synthesis of 1-(4-Fluorophenyl)piperidin-4-amine is a critical step in the development of various GPCR ligands and serotonin modulators.[1] While reductive amination is the standard approach for converting ketones to amines, the direct synthesis of primary amines from ketones poses a specific challenge: over-alkylation .[2][3] Standard conditions often lead to the formation of symmetrical secondary amine dimers (dicycloalkylamines) rather than the desired primary amine.

This Application Note details two optimized protocols to solve this challenge:

-

Method A (Direct): A Titanium(IV)-mediated reductive amination that enforces mono-alkylation selectivity.[1]

-

Method B (Indirect): A two-step Benzylamine route that guarantees high purity for pharmaceutical applications.[1]

Strategic Analysis: Route Selection

The choice of method depends on the available equipment and purity requirements.

| Feature | Method A: Ti(OiPr)₄ / NaBH₄ | Method B: Benzylamine / Hydrogenolysis | Method C: Standard Borch (NH₄OAc) |

| Mechanism | Direct Reductive Amination | Indirect Reductive Amination | Direct Reductive Amination |

| Selectivity | High (>90% Primary Amine) | Excellent (>99% Primary Amine) | Moderate (Risk of Dimer) |

| Reagents | Ti(OiPr)₄, NH₃/EtOH, NaBH₄ | Benzylamine, STAB*, Pd/C | NH₄OAc, NaBH₃CN |

| Safety | Flammable solvents | Hydrogen gas (H₂), Pyrophoric Pd/C | Cyanide toxicity (HCN risk) |

| Throughput | High (One-Pot) | Lower (Two Steps) | High (One-Pot) |

| Recommendation | Best for Discovery/Speed | Best for GMP/Purity | Legacy Method (Use with caution) |

*STAB = Sodium Triacetoxyborohydride[1]

Reaction Mechanism & Pathway[4][5]

The following diagram illustrates the mechanistic divergence between the desired primary amine and the unwanted dimer byproduct.

Figure 1: Mechanistic pathway showing the competition between primary amine formation and dimer generation. Ti(OiPr)₄ prevents the equilibrium reversion, favoring the primary amine.

Detailed Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Synthesis (Recommended Direct Route)

Principle: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine species and preventing hydrolysis. This allows for the use of milder reducing agents like NaBH₄.[1]

Reagents:

-

1-(4-Fluorophenyl)piperidin-4-one (1.0 equiv)[1]

-

Titanium(IV) isopropoxide (2.0 equiv) [Sigma-Aldrich 87560][1]

-

Ammonia (2.0 M in Ethanol) (5.0 equiv) OR NH4Cl (2.0 equiv) + Et3N (2.0 equiv)[1]

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

Protocol:

-

Imine Formation: In an oven-dried flask under Nitrogen, dissolve 1-(4-Fluorophenyl)piperidin-4-one (10 mmol) in anhydrous Ethanol (20 mL).

-

Activation: Add Titanium(IV) isopropoxide (20 mmol, 5.9 mL) followed by the ammonia source (either 25 mL of 2M NH₃/EtOH or solid NH₄Cl/Et₃N).

-

Stirring: Seal the flask and stir at ambient temperature for 6–10 hours. Note: The solution may turn slightly yellow/hazy as the titanium-amine complex forms.[1]

-

Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Borohydride (15 mmol, 0.57 g) portion-wise. (Caution: Hydrogen gas evolution).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor by LCMS for disappearance of the imine mass.[1]

-

Quench: Quench the reaction by pouring it into 2M aqueous Ammonium Hydroxide (30 mL). A heavy white precipitate (TiO₂) will form.[1]

-

Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with DCM.[1]

-

Extraction: Extract the filtrate with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude amine is often pure enough (>95%).[1] If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Method B: The Benzylamine "Indirect" Route (High Purity Standard)

Principle: By using benzylamine, a secondary amine is formed which cannot over-alkylate to a tertiary species as easily as ammonia dimerizes. The benzyl group is then removed via hydrogenolysis.[1]

Step 1: Reductive Amination

-

Dissolve 1-(4-Fluorophenyl)piperidin-4-one (10 mmol) and Benzylamine (10.5 mmol) in 1,2-Dichloroethane (DCE, 30 mL).

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g).

-

Add Glacial Acetic Acid (10 mmol, 0.6 mL).

-

Stir at room temperature for 4–16 hours.

-

Isolate the intermediate: N-benzyl-1-(4-fluorophenyl)piperidin-4-amine.[1]

Step 2: Hydrogenolysis (Deprotection) [1]

-

Dissolve the N-benzyl intermediate in Methanol (or Ethanol).[1]

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate).[1]

-

Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours.

-

Filter through Celite to remove Pd/C.[1]

-

Concentrate to yield the pure primary amine: 1-(4-Fluorophenyl)piperidin-4-amine .[1]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Water Content | Low conversion to Imine | Use molecular sieves (3Å) or Ti(OiPr)₄ method.[1] Water hydrolyzes the imine back to ketone.[1] |

| Dimer Formation | Mass spectrum shows [2M-NH3]+ peak | Switch from Method C (NH4OAc) to Method A or B. Increase dilution.[1] |

| Residual Ketone | Incomplete reaction | Ensure excess amine (5-10 equiv) is used.[1] Check if reducing agent (NaBH4) has decomposed (check H2 evolution). |

| Safety | HCN generation (Method C) | If using NaBH3CN, maintain pH 6-7.[1] Do not acidify strongly.[1] Use bleach traps for waste.[1] |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthesis route based on purity requirements.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Miriyala, B., et al. (2004).[1] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary amines." Tetrahedron. [1]

-

Mattson, R. J., et al. (1990).[1][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][6] Journal of Organic Chemistry.

-

PubChem Compound Summary. "1-(4-Fluorophenyl)piperidin-4-one" (CAS 116247-98-4).[1][7]

Sources

- 1. 1-(4-Fluorophenyl)-4-piperidinone | C11H12FNO | CID 606284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. designer-drug.com [designer-drug.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

Application Note: Chemoselective N-Acylation of 1-(4-Fluorophenyl)piperidin-4-amine

[1]

Introduction & Mechanistic Analysis[2][3][4]

The substrate, 1-(4-fluorophenyl)piperidin-4-amine (CAS: 38043-08-2), presents a unique chemoselectivity challenge and opportunity due to its dual-nitrogen architecture.[1] Successful acylation requires distinguishing between the two nitrogen centers to prevent over-acylation or regio-isomeric byproducts.[1]

Structural Reactivity Profile

-

Site A (Target Nucleophile): The C4-position primary amine (

).[1] It is an aliphatic amine with a pKa -

Site B (Non-Reactive Center): The N1-position tertiary amine.[1] This nitrogen is attached to a 4-fluorophenyl group.[1][2][3][4][5][6] The lone pair is conjugated into the aromatic ring (aniline-like), and the electron-withdrawing fluorine atom further reduces its basicity (pKa

5.2).[1] -

Chemospecificity: Under standard nucleophilic acyl substitution conditions, Site A reacts exclusively.[1] Site B is insufficiently nucleophilic to compete for the acylating agent, eliminating the need for N1-protection strategies.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and the electronic difference between the two nitrogen centers.

Figure 1: Mechanistic pathway highlighting the exclusive reactivity of the aliphatic C4-amine over the N1-aryl nitrogen.[1][7][2]

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl), scale-up, and cost-efficiency.[1]

Reagents:

-

Substrate: 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv)[1]

-

Acyl Chloride: R-COCl (1.1 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM (

concentration). -

Base Addition: Add 2.0 mmol (2.0 equiv) of TEA. Cool the mixture to

using an ice bath. -

Acylation: Dropwise add 1.1 mmol (1.1 equiv) of the Acyl Chloride diluted in 1 mL DCM. Note: Exothermic reaction; control addition rate to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, stains with ninhydrin) should disappear; the product (less polar) will appear.[1]

-

Quench: Add 5 mL of saturated

solution and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

Method B: The "Precision" Protocol (HATU Coupling)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.[1]

Reagents:

-

Substrate: 1-(4-fluorophenyl)piperidin-4-amine (1.0 equiv)[1]

-

Carboxylic Acid: R-COOH (1.1 equiv)[1]

-

Coupling Agent: HATU (1.1 equiv)[1]

Step-by-Step Procedure:

-

Activation: In a vial, dissolve 1.1 mmol of Carboxylic Acid in 3 mL of DMF. Add 1.1 mmol of HATU and 1.5 mmol of DIPEA. Stir for 15 minutes at RT to form the activated ester.

-

Addition: Add 1.0 mmol of the amine substrate and the remaining 1.5 mmol of DIPEA to the reaction mixture.

-

Reaction: Stir at RT for 12–16 hours.

-

Workup Preparation: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). Note: DMF is difficult to remove; extensive washing is required.

-

Washing: Wash organic layer with:

-

Drying: Dry over anhydrous

, filter, and concentrate.

Purification & Quality Control

The physical properties of the product require a specific purification strategy. The product contains a tertiary amine (N1), making it weakly basic (pKa ~5.2).[1]

Purification Strategy Table

| Method | Suitability | Protocol Notes |

| Acid/Base Extraction | Low | The product's pKa (~5.[1]2) is too close to the "salt-out" threshold.[1] Strong acid washes (1M HCl) will extract the product into the aqueous phase, leading to yield loss. |

| Recrystallization | Medium | Effective for highly crystalline amides (e.g., benzamides).[1] Solvent: EtOH/Water or EtOAc/Hexanes.[1] |

| Flash Chromatography | High | Recommended. Stationary Phase: Silica Gel.[1] Eluent: 0-10% MeOH in DCM (with 0.5% |

Recommended Workflow Decision Tree

Figure 2: Decision tree for selecting the optimal purification method based on crude purity.[1]

Troubleshooting & Optimization

-

Issue: Low Yield.

-

Issue: Unreacted Amine.

-

Cause: Steric bulk of the acylating agent.

-

Solution: Switch to Method B (HATU) and heat to

.[1]

-

-

Issue: "Sticky" Spot on TLC.

-

Cause: The tertiary amine interacts with silica silanols.

-

Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes, or add 1%

to your MeOH/DCM eluent.[1]

-

References

-

Substrate Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 38043-08-2, N-(4-Fluorophenyl)piperidin-4-amine. [Link][1]

-

General Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][10] Tetrahedron, 61(46), 10827-10852.[1] [Link]

-

HATU Coupling Mechanism: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [Link]

-

pKa Data for Piperidines: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253 - PubChem [pubchem.ncbi.nlm.nih.gov]